(1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
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Overview
Description
The compound (1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid is a chiral molecule with two enantiomers. These enantiomers are distinguished by their specific three-dimensional arrangements, which can significantly influence their chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Protection of the amine group: The amine group of cyclohexane-1-carboxylic acid is protected using 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) chloride in the presence of a base such as triethylamine.
Formation of the amide bond: The protected amine is then reacted with the corresponding acid chloride to form the amide bond.
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Reagents like piperidine for Fmoc removal.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amides.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
- (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration, which can lead to distinct biological activities and chemical reactivities compared to its enantiomers and other similar compounds.
Properties
Molecular Formula |
C44H46N2O8 |
---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/2C22H23NO4/c2*24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h2*1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t2*18-,20+/m10/s1 |
InChI Key |
PSRHFDYURQNGIA-LRWQRLAHSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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